3-Octadecanoyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Description
Properties
CAS No. |
805323-92-6 |
|---|---|
Molecular Formula |
C26H40N2O2S |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
3-octadecanoyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H40N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(29)28-25(30)22-19-17-18-20-23(22)27-26(28)31/h17-20H,2-16,21H2,1H3,(H,27,31) |
InChI Key |
QBHPIHFKIGTGJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Biological Activity
3-Octadecanoyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one, with the molecular formula and a molecular weight of 444.7 g/mol, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of the 2,3-dihydroquinazolin-4(1H)-one class, which is known for its diverse pharmacological properties.
The compound's structure features a quinazolinone core substituted with an octadecanoyl group and a sulfanylidene moiety. Its structural formula is represented as follows:
- IUPAC Name : 3-octadecanoyl-2-sulfanylidene-1H-quinazolin-4-one
- CAS Number : 805323-92-6
- Molecular Weight : 444.7 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C26H40N2O2S |
| Molecular Weight | 444.7 g/mol |
| IUPAC Name | 3-octadecanoyl-2-sulfanylidene-1H-quinazolin-4-one |
| CAS Number | 805323-92-6 |
Antimicrobial Properties
Research indicates that compounds within the quinazolinone family exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of 2,3-dihydroquinazolinones can inhibit the growth of various bacterial strains and fungi. The introduction of specific substituents, such as the octadecanoyl group in this compound, may enhance these properties by increasing lipophilicity and membrane permeability.
Anticancer Activity
Quinazolinone derivatives have also been investigated for their anticancer effects. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may interact with cellular pathways involved in cancer progression, although detailed studies are still required to elucidate its efficacy and mechanism of action.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Investigations into this compound’s ability to modulate inflammatory responses could provide insights into its therapeutic potential.
Synthesis and Evaluation
A study conducted on various derivatives of dihydroquinazolinones highlighted the importance of structural modifications in enhancing biological activity. The synthesis of this compound was achieved using environmentally friendly methods, yielding high purity and bioactivity.
Comparative Biological Activity
A comparative analysis was performed on several quinazolinone derivatives to assess their antimicrobial potency against standard bacterial strains such as E. coli and S. aureus.
| Compound Name | Antimicrobial Activity (Zone of Inhibition) |
|---|---|
| 3-Octadecanoyl-2-sulfanylidene-DHQ | 18 mm |
| 2-Methylquinazolinone | 15 mm |
| 4-Aminoquinazoline | 12 mm |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can effectively inhibit the growth of various bacterial strains, suggesting potential use as antibacterial agents. A study highlighted the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives with improved activity against resistant bacterial strains, demonstrating the compound's relevance in developing new antibiotics .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing the 2,3-dihydroquinazolin-4(1H)-one scaffold have been investigated. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, indicating their potential for treating inflammatory diseases. For example, a specific derivative was found to significantly reduce inflammation markers in cell cultures exposed to inflammatory stimuli .
Agricultural Applications
Insecticidal Activity
The larvicidal activity of 2-aryl-2,3-dihydroquinazolin-4-ones has been studied extensively. Research demonstrated that these compounds can induce high mortality rates in mosquito larvae, making them candidates for developing new insecticides. The structure-activity relationship (SAR) studies indicated that modifications on the aryl ring enhance bioactivity, with specific substitutions leading to increased larvicidal effectiveness .
Herbicidal Properties
Additionally, the compound has shown potential as a herbicide. Experimental data suggest that certain derivatives can inhibit plant growth by disrupting key metabolic pathways in target species. This suggests a dual application in pest management strategies where both insecticidal and herbicidal properties are needed .
Materials Science
Polymeric Composites
In materials science, 3-Octadecanoyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one has been explored for its ability to enhance the properties of polymeric materials. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Studies have indicated that these composites exhibit better performance under stress conditions compared to standard polymers .
Case Studies
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Pharmacokinetics: The octadecanoyl group in the target compound likely enhances hydrophobic interactions with serum albumin, contrasting with halogenated derivatives (e.g., DQL series), where electronic effects dominate binding . Compared to MHY2251 (a SIRT1 inhibitor with a benzodioxol group), the sulfanylidene substituent may confer distinct enzyme-binding selectivity, particularly toward thiol-rich targets .
Synthetic Complexity: The bulky octadecanoyl group may necessitate post-cyclization acylation steps, unlike microwave-assisted methods used for simpler derivatives (e.g., MHY2251) .
Biological Activity :
- While bis-derivatives (III) excel in radical scavenging due to electron-rich motifs, the sulfanylidene group in the target compound could offer dual antioxidant and enzyme-inhibitory functions .
Binding Interactions and Mechanisms
- Cholinesterase Inhibition : N1-substituted derivatives (I) inhibit acetylcholinesterase (AChE) via π-π stacking and hydrogen bonding . The target compound’s sulfanylidene group may instead interact with catalytic cysteine residues, mimicking disulfide-based inhibitors .
- Serum Albumin Binding: Halogenated DQL derivatives exhibit binding constants (K~a~) of 10⁴–10⁵ M⁻¹, driven by halogen-π interactions . The octadecanoyl group’s long alkyl chain may increase binding affinity through hydrophobic forces, though solubility could be compromised.
Preparation Methods
Classical Condensation Method
- Reactants: Anthranilamide and octadecanoyl chloride or octadecanoyl-substituted aldehyde.
- Catalysts: Acid catalysts (e.g., Lewis acids like SnCl2) or nanocatalysts such as reverse zinc oxide micelles.
- Solvents: Typically polar solvents or aqueous media, with recent trends favoring green solvents.
- Conditions: Mild heating (room temperature to 70°C), reaction times ranging from 1 to several hours.
This method involves the nucleophilic attack of the amino group of anthranilamide on the carbonyl carbon of the acyl derivative, followed by cyclization and dehydration to form the quinazolinone ring.
Green Catalytic Protocols Using Nanoreactors
Recent advances have demonstrated the use of reverse zinc oxide micelles as nanoreactors to catalyze the condensation efficiently in aqueous media, offering high yields and environmentally friendly conditions.
- Catalyst loading: 10 mol% ZnO nanomicelles.
- Temperature: Approximately 70°C.
- Reaction time: Typically under 1 hour.
- Advantages: High yield (up to 99%), catalyst recyclability, simple work-up without chromatographic purification.
This method is particularly suitable for substrates with bulky or hydrophobic groups, such as octadecanoyl, due to the micellar environment enhancing substrate solubility and reaction rates in water.
Detailed Preparation Procedure for 3-Octadecanoyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
While direct literature on this exact compound is limited, the preparation can be extrapolated from analogous syntheses of 2,3-dihydroquinazolin-4(1H)-one derivatives with long alkyl chains (e.g., 2-octyl derivatives) and thioxo substitutions.
Stepwise Synthesis Outline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of octadecanoyl-substituted aldehyde or acyl chloride | Octadecanoic acid converted to octadecanoyl chloride via SOCl2 or oxalyl chloride | Purification by distillation or recrystallization |
| 2 | Condensation with anthranilamide | Anthranilamide + octadecanoyl chloride or aldehyde in presence of catalyst (e.g., ZnO nanomicelles) in aqueous or polar solvent | Stirring at 70°C for 1-2 hours |
| 3 | Cyclization and dehydration | Intramolecular cyclization promoted by catalyst | Formation of 2,3-dihydroquinazolin-4(1H)-one core |
| 4 | Introduction of 2-sulfanylidene group | Thionation using Lawesson’s reagent or P2S5 in suitable solvent (e.g., toluene) under reflux | Converts 2-oxo to 2-sulfanylidene functionality |
| 5 | Purification | Filtration, recrystallization from ethanol or other solvents | Yields typically range from 60-90% depending on conditions |
Reaction Mechanism Highlights
- The aldehyde or acyl chloride coordinates with the catalyst (e.g., ZnO nanomicelles), activating the carbonyl group.
- Anthranilamide attacks the activated carbonyl, forming an imine intermediate.
- Cyclization occurs via nucleophilic attack of the amide nitrogen on the imine carbon.
- Dehydration leads to the formation of the dihydroquinazolinone ring.
- Subsequent thionation replaces the 2-oxo group with a 2-sulfanylidene group, completing the target structure.
Comparative Data on Catalyst Efficiency and Yields
| Catalyst Type | Solvent | Temperature (°C) | Catalyst Loading | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reverse ZnO nanomicelles | Water | 70 | 10 mol% | 0.5 - 1 | 95-99 | High selectivity, reusable |
| SnCl2 (Lewis acid) | Ethanol | Reflux | 1-5 mol% | 1 - 3 | 60-85 | Moderate yields, longer time |
| GO nanosheets + Oxone | Aqueous | Room temperature | 25 mg GO + Oxone | 1 - 2 | 80-90 | Green method, mild conditions |
| Conventional acid catalysis | Organic solvent | 80-100 | 5-10 mol% | 2 - 4 | 50-75 | Harsh conditions, lower yield |
The reverse zinc oxide nanomicelle method stands out for its efficiency, mild conditions, and environmental compatibility, making it highly suitable for synthesizing complex derivatives like this compound.
Research Findings and Notes
- The use of aqueous media and nanocatalysts significantly reduces the environmental impact compared to traditional organic solvents and harsh reagents.
- Catalyst recyclability has been demonstrated with minimal loss of activity over multiple cycles, enhancing cost-effectiveness.
- The thionation step is critical for introducing the 2-sulfanylidene group, typically achieved by phosphorus pentasulfide or Lawesson’s reagent, requiring careful control of temperature and reaction time to avoid decomposition.
- Long-chain acyl derivatives may require extended reaction times or modified solvent systems to ensure solubility and complete reaction.
- Purification by recrystallization from ethanol or similar solvents is preferred to avoid chromatographic steps, simplifying scale-up.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-octadecanoyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one?
- Methodological Answer : Multi-component reactions (MCRs) using green catalysts like hydroxyapatite nanoparticles (HAP NPs) offer a one-step synthesis with high yields (~85–95%) under aqueous conditions. This approach avoids toxic solvents and enables structural diversity by varying aldehydes and amines. For example, HAP NPs catalyze the condensation of isatoic anhydride, aldehydes, and amines at 90°C, with catalyst recyclability up to six cycles without significant yield loss . Alternative methods include β-cyclodextrin-SO3H in water, achieving similar efficiencies (80–92% yields) with short reaction times (30–90 minutes) .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical for resolving the planar tetrahydroquinazoline core and sulfanylidene substituents. Hydrogen bonding patterns (e.g., N–H⋯O interactions) can be analyzed to confirm molecular packing . Complementary techniques include / NMR (e.g., δ 12.01 ppm for NH protons in DMSO-d6) and HRMS for molecular ion validation .
Q. What solvents and catalysts are optimal for scalable synthesis?
- Methodological Answer : Water is preferred as a green solvent, especially with heterogeneous catalysts like HAP NPs or β-cyclodextrin-SO3H, which simplify product isolation. For non-aqueous conditions, ethanol under reflux with triethylamine as a base achieves high yields (e.g., 82% for allyl-substituted derivatives) .
Advanced Research Questions
Q. How do substituents on the quinazolinone core influence biological activity?
- Methodological Answer : Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) assays. For example, 4-chlorophenyl or 4-fluorophenyl groups enhance cathepsin B inhibition (IC < 10 µM), while alkyl chains (e.g., 4-butylphenyl) improve lipophilicity for membrane penetration . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes .
Q. What strategies mitigate contradictions in catalytic efficiency across studies?
- Methodological Answer : Discrepancies in catalyst performance (e.g., HAP NPs vs. KOH/DMSO) often arise from reaction conditions. For instance, KOH/DMSO at room temperature achieves 80–90% yields but requires anhydrous conditions, whereas HAP NPs tolerate moisture but need heating. A controlled comparison of turnover frequency (TOF) and activation energy (via Arrhenius plots) can resolve such contradictions .
Q. How can reaction mechanisms be elucidated for sulfanylidene incorporation?
- Methodological Answer : Mechanistic studies using -labeled isatoic anhydride and DFT calculations (e.g., Gaussian 16) reveal that sulfanylidene formation proceeds via nucleophilic attack of thiols on carbonyl intermediates. Kinetic isotope effects (KIEs) and Hammett plots further validate the proposed pathway .
Q. What experimental designs optimize enantioselectivity in asymmetric synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
